molecular formula C11H14N2O4 B14155972 2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol CAS No. 25458-15-5

2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol

Cat. No.: B14155972
CAS No.: 25458-15-5
M. Wt: 238.24 g/mol
InChI Key: LFUQGVMMWIATOD-UHFFFAOYSA-N
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Description

2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 4-nitrophenol and 1-hydroxy-2-methylpropan-2-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions that can generate reactive oxygen species, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Hydroxy-2-methylpropiophenone
  • 4-Hydroxy-2-quinolones

Uniqueness

Compared to similar compounds, 2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol is unique due to its Schiff base structure, which allows for versatile chemical modifications and the formation of metal complexes.

Properties

CAS No.

25458-15-5

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-6-8-5-9(13(16)17)3-4-10(8)15/h3-6,14-15H,7H2,1-2H3

InChI Key

LFUQGVMMWIATOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N=CC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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